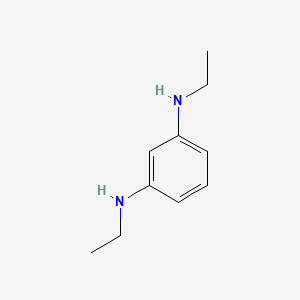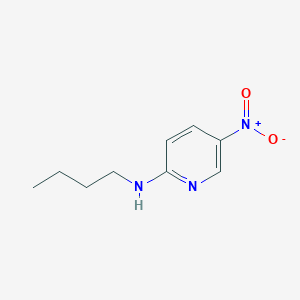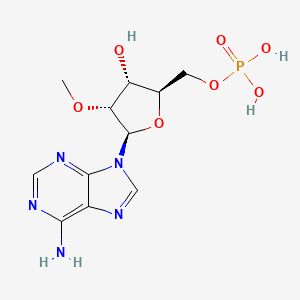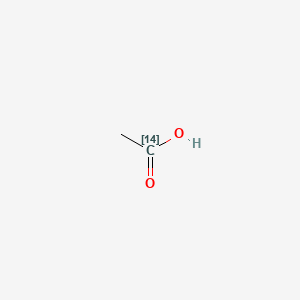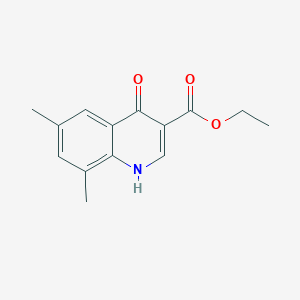
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (EDQC) is an important organic compound that is widely used in a variety of scientific research applications. It is a quinoline derivative that is synthesized from ethyl acetate and 4-hydroxy-6,8-dimethylquinoline. EDQC is a colorless solid with a melting point of approximately 85°C and a boiling point of approximately 215°C. It is soluble in water and most organic solvents, making it a highly versatile compound for research purposes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate is a key intermediate in the synthesis of quinoline derivatives, showcasing its versatility in the preparation of compounds with potential biological activities. For instance, a two-step synthesis method involving isatoic anhydride and ethyl acetoacetate has been developed for the production of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. These derivatives were part of a project aimed at identifying key arylquinolines for HIV integrase inhibition (Jentsch et al., 2018). Similarly, novel syntheses have produced derivatives such as ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, demonstrating the compound's potential as a precursor for antimicrobial agents (Abdel-Mohsen, 2014).
Antibacterial and Antiviral Activities Research has explored the antibacterial and antiviral potential of quinoline derivatives. A study on ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate revealed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, highlighting the antimicrobial prospects of these compounds (Asghari et al., 2014). Moreover, derivatives have been synthesized for the investigation of antiviral activity, although specific activities against viruses like HCV and influenza were generally low, with few exceptions showing promise in vitro (Ivashchenko et al., 2014).
Photolabile Protecting Groups and Molecular Dynamics Another intriguing application is the development of photolabile protecting groups for carboxylic acids, based on hydroxyquinoline derivatives. These groups, such as 8-bromo-7-hydroxyquinoline, show enhanced single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful in biological contexts for the controlled release of active molecules (Fedoryak & Dore, 2002). Furthermore, the spectral characterization and reactivity of ethyl-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylate have been thoroughly studied using spectroscopic techniques and theoretical approaches, providing insights into its reactive properties and potential as an inhibitor against specific enzymes (Ranjith et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)5-8(2)6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBJMLWAUZEZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=C(C=C2C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345905 | |
| Record name | ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate | |
CAS RN |
77156-77-5 | |
| Record name | ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



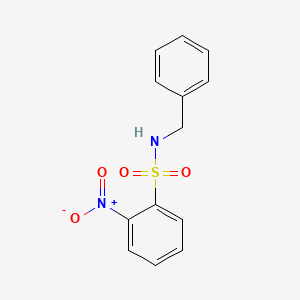
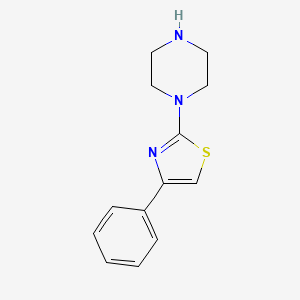
![N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B1606504.png)
![5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1606505.png)


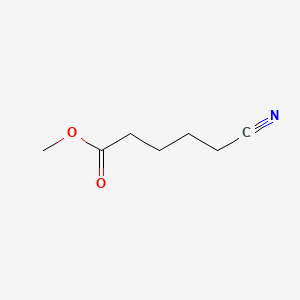

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide](/img/structure/B1606515.png)
